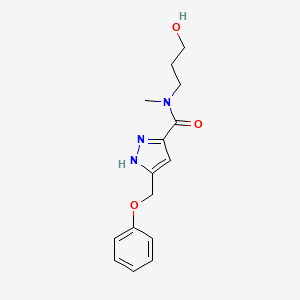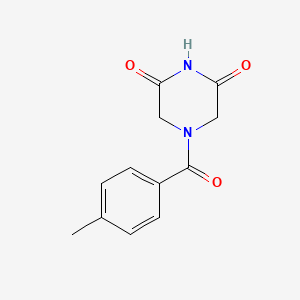
5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid, also known as AZD-8931, is a novel small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been developed as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and head and neck cancers.
Mécanisme D'action
5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid targets the EGFR and HER2 receptors, which are overexpressed in many types of cancer. By inhibiting these receptors, this compound prevents the downstream signaling pathways that promote cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, as well as inhibit their migration and invasion. It has also been shown to reduce the levels of various signaling proteins involved in cancer progression, such as AKT and ERK.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid in lab experiments is its specificity for EGFR and HER2 receptors, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is its potential toxicity, which may require careful dosing and monitoring in clinical trials.
Orientations Futures
There are several potential future directions for research on 5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid. One area of interest is its use in combination with other targeted therapies, such as tyrosine kinase inhibitors or immune checkpoint inhibitors. Another potential direction is the development of biomarkers to predict response to this compound, which could improve patient selection and treatment outcomes. Finally, further studies are needed to determine the optimal dosing and scheduling of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid involves several steps, starting with the preparation of 3,4-dimethoxybenzaldehyde. This is followed by the reaction of the aldehyde with 4-(azepan-1-ylsulfonyl)aniline to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is subsequently coupled with 3-bromo-5-chloro-4'-methoxybiphenyl-3-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
5-(azepan-1-ylsulfonyl)-3',4'-dimethoxybiphenyl-3-carboxylic acid has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of existing chemotherapeutic agents, such as cisplatin and docetaxel.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-(3,4-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-27-19-8-7-15(14-20(19)28-2)16-11-17(21(23)24)13-18(12-16)29(25,26)22-9-5-3-4-6-10-22/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGSDJHJIUESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-methoxy-2-naphthyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5409319.png)

![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409328.png)

![ethyl 1-[3-(3-chlorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5409337.png)
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5409338.png)
![3-[2-({[1-(hydroxymethyl)cyclopentyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409343.png)
![N-[5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5409345.png)
![4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B5409349.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409351.png)

![4-methyl-6-phenyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B5409363.png)
![4-(2-naphthyloxy)-1-[(3E)-3-pentenoyl]-4-piperidinecarboxylic acid](/img/structure/B5409366.png)